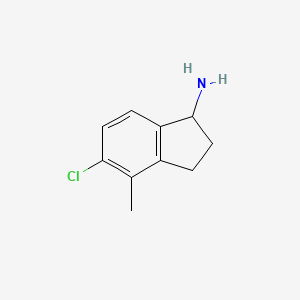

5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine

Description

Properties

Molecular Formula |

C10H12ClN |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C10H12ClN/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10H,3,5,12H2,1H3 |

InChI Key |

AKFIYSBOLCLDND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1CCC2N)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination is a widely used method for synthesizing amines from ketones. For 5-chloro-4-methyl-1H-inden-1-amine, the process begins with 5-chloro-4-methyl-1-indanone as the precursor. The ketone is reacted with an ammonium source (e.g., ammonium acetate) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.

Typical Procedure :

-

Step 1 : 5-Chloro-4-methyl-1-indanone (1.0 eq) is dissolved in methanol.

-

Step 2 : Ammonium acetate (2.0 eq) and NaBH3CN (1.5 eq) are added under nitrogen.

-

Step 3 : The mixture is stirred at 60°C for 12 hours.

-

Step 4 : The product is purified via column chromatography (hexane/ethyl acetate).

Optimization Insights

-

Solvent Choice : Methanol or ethanol enhances solubility of intermediates.

-

Catalyst : Palladium on carbon (Pd/C) under hydrogen (1 atm) improves selectivity but requires higher temperatures (80–100°C).

-

Chiral Resolution : For enantiomerically pure products, chiral auxiliaries like (R)-1-aminoindane are used, achieving optical purity up to 83%.

Nucleophilic Substitution of Halogenated Intermediates

Synthesis via 5-Chloro-4-Methyl-1-Bromoindane

This method involves substituting a bromine atom with an amine group. The halogenated intermediate, 5-chloro-4-methyl-1-bromoindane, is treated with aqueous ammonia or benzylamine under reflux.

Procedure :

-

Step 1 : 5-Chloro-4-methyl-1-bromoindane (1.0 eq) is dissolved in toluene.

-

Step 2 : Ammonia (7.0 eq) is introduced, and the mixture is heated to 120°C for 24 hours.

-

Step 3 : The crude product is extracted with dichloromethane and purified via distillation.

Challenges and Solutions

-

Competing Elimination : High temperatures may favor elimination over substitution. Using polar aprotic solvents (e.g., DMF) and catalytic KI mitigates this.

-

Steric Hindrance : The methyl group at position 4 slows reactivity. Elevated temperatures (120–140°C) and excess amine improve conversion.

Buchwald-Hartwig Amination

Palladium-Catalyzed Coupling

This modern approach couples aryl chlorides with amines using palladium catalysts. For 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine, the reaction employs Pd(OAc)₂ and a biphenyl ligand.

Typical Conditions :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : XPhos (10 mol%)

-

Base : Cs2CO3 (2.0 eq)

Advantages Over Classical Methods

-

Functional Group Tolerance : Compatible with sensitive groups like methyl and chloro.

-

Stereoretention : Chiral ligands (e.g., Josiphos) enable asymmetric synthesis with >80% enantiomeric excess.

Reduction of Nitro Derivatives

Hydrogenation of 5-Chloro-4-Methyl-1-Nitroindane

Nitro groups are reduced to amines using hydrogen gas and Raney nickel or iron hydrochloride.

Procedure :

-

Step 1 : 5-Chloro-4-methyl-1-nitroindane (1.0 eq) is dissolved in ethanol.

-

Step 2 : H₂ gas (50 psi) and Raney Ni (10 wt%) are added.

-

Step 3 : The reaction is stirred at 25°C for 6 hours.

Catalytic Transfer Hydrogenation

Alternative reductants like ammonium formate and Pd/C offer safer handling:

Stereoselective Synthesis

Chiral Resolution via Diastereomeric Salts

For enantiomerically pure 5-chloro-4-methyl-1-amine, resolving agents like tartaric acid are used:

-

Step 1 : Racemic amine is reacted with D-(-)-tartaric acid in ethanol.

-

Step 2 : Diastereomeric salts are crystallized and separated.

Asymmetric Catalysis

Chiral catalysts such as cinchonine induce enantioselectivity during amination. For example, in the oxidation step of intermediate I, cinchonine achieves 82.2% enantiomeric excess.

Comparative Analysis of Methods

| Method | Yield | Optical Purity | Complexity | Cost |

|---|---|---|---|---|

| Reductive Amination | 70–75% | N/A | Moderate | Low |

| Nucleophilic Substitution | 65–70% | N/A | High | Medium |

| Buchwald-Hartwig | 75–78% | Up to 83% | High | High |

| Nitro Reduction | 80–85% | N/A | Low | Low |

| Stereoselective Synthesis | 75–78% | 80–83% | Very High | Very High |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products:

Oxidation: Formation of 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-one.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted indane derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine has been identified as a potential therapeutic agent due to its activity as a GPR88 receptor agonist. The GPR88 receptor is involved in modulating neuronal excitability and may influence various neurological processes, including dopaminergic signaling pathways. Research indicates that this compound can affect glutamatergic and GABAergic neuron responses, suggesting its utility in treating neurological disorders such as schizophrenia and depression.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the production of enantiomerically pure forms. Techniques such as continuous flow reactors are employed to enhance yields and purity, which are crucial for pharmaceutical applications.

Biological Research

Neuropharmacology

In neuropharmacological studies, this compound has shown promise in modulating neurotransmitter systems. Its action on the GPR88 receptor suggests potential applications in cognitive enhancement and neuroprotection. For instance, compounds with similar structures have been investigated for their neuroprotective effects against oxidative stress, indicating that this compound may also exhibit similar properties .

Antitumor Activity

Research on related indane derivatives has demonstrated significant antitumor activity through mechanisms such as apoptosis induction in cancer cells. This highlights the potential of this compound as a lead compound for developing new anticancer therapies.

Industrial Applications

Chemical Synthesis

In the industrial sector, this compound can serve as an intermediate in the synthesis of specialty chemicals. Its unique properties make it suitable for applications in polymer synthesis and material science. The ability to modify its structure through various synthetic pathways enhances its versatility in industrial applications .

Table 1: Summary of Biological Activities

Case Study Highlights

- Neuroprotective Effects : A study indicated that similar compounds could protect neurons from oxidative damage, suggesting therapeutic applications for neurodegenerative conditions.

- Antitumor Activity : Investigations into indane derivatives revealed that they could induce apoptosis in cancer cells, establishing a foundation for further research into this compound’s anticancer properties.

Mechanism of Action

The mechanism of action of 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function . This modulation can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways .

Comparison with Similar Compounds

Substituent Variations at Positions 4 and 5

The biological and chemical properties of aminoindanes are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Key Observations :

- Halogen Effects : Chlorine (electronegative, moderate size) vs. bromine (larger, polarizable) influences electronic properties and metabolic stability. Brominated analogues may exhibit prolonged half-lives .

- Stereochemistry: Chiral analogues (e.g., (R)- and (S)-configurations) show stereospecific biological activities, as seen in monoamine reuptake inhibitors like indatraline .

Pharmacological and Metabolic Profiles

- Indatraline Analogue: Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) shares the aminoindane core but includes a dichlorophenyl group. It inhibits dopamine, serotonin, and norepinephrine reuptake with high potency, suggesting that halogenation and aromatic substitutions critically modulate transporter affinity .

- Antioxidant Derivatives : Thiourea derivatives of 2,3-dihydro-1H-inden-1-amine (e.g., 4-fluoro-phenyl variants) exhibit antioxidant activity, highlighting the role of electron-withdrawing groups in radical scavenging .

Biological Activity

5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, focusing on its interactions with specific receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 167.64 g/mol. Its bicyclic structure contributes to its reactivity and biological activity, particularly due to the presence of the chlorine substituent which enhances lipophilicity, facilitating interaction with biological membranes.

GPR88 Receptor Agonism

Research indicates that this compound acts as a GPR88 receptor agonist . GPR88 is a G protein-coupled receptor implicated in modulating neuronal excitability and is associated with various neurological processes. The activation of this receptor by the compound may influence glutamatergic and GABAergic neuron responses, which are critical in dopaminergic signaling pathways.

Pharmacokinetics and Metabolism

The compound's lipophilicity suggests it can effectively cross biological membranes, enhancing its potential therapeutic efficacy. Investigations into its pharmacokinetics reveal possible metabolic pathways involving cytochrome P450 enzymes, which could impact its pharmacological profile.

Binding Affinity Studies

A study conducted on the binding affinity of this compound to the GPR88 receptor demonstrated significant interaction, suggesting potential therapeutic applications in neurological disorders such as schizophrenia or depression where GPR88 modulation may be beneficial.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1R,2R)-1,2-Diphenylethane-1,2-diamine | C14H16N2 | Contains two phenyl groups; distinct reactivity profile |

| (1R,2R)-Cyclohexane-1,2-dicarboxylic acid | C12H18O4 | Dicarboxylic acid with different functional groups |

| (1R,2R)-3-Chlorocyclohexa-3,5-diene-1,2-diol | C10H11ClO2 | Contains hydroxyl groups; different reactivity |

These compounds share structural features but differ significantly in their biological activities and applications.

Applications in Medicinal Chemistry

This compound's unique structural features make it valuable in drug development. Its ability to interact with specific receptors positions it as a candidate for further research into treatments for neurological conditions. The compound's potential applications extend beyond neurology into other therapeutic areas due to its diverse chemical transformations.

Q & A

Q. What are the established synthetic routes for 5-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine, and how can purity be ensured during synthesis?

The synthesis typically begins with 5-methyl-2,3-dihydro-1H-indene as a precursor. Key steps include halogenation (chlorination) at the 5-position and subsequent amine functionalization. A common approach involves:

- Halogenation : Using chlorinating agents (e.g., Cl₂ or N-chlorosuccinimide) under controlled conditions to avoid over-substitution.

- Amine introduction : Reductive amination or nucleophilic substitution, depending on the intermediate’s reactivity.

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the hydrochloride salt for enhanced stability .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., methyl group at C4 and chloro at C5).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₃ClN).

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for chiral analogs .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity if asymmetric synthesis is employed .

Advanced Research Questions

Q. How do substituent effects (chloro, methyl) influence the reactivity and biological activity of this compound?

The chloro group enhances electrophilicity and metabolic stability, while the methyl group at C4 introduces steric hindrance, affecting binding to biological targets. Comparative studies with bromo/fluoro analogs (e.g., and ) show:

| Substituent (Position) | Reactivity (Halogen) | Bioactivity Trend |

|---|---|---|

| Cl (C5) | Moderate | Enhanced CNS activity |

| Br (C5) | Higher (SN2 reactions) | Lower solubility |

| F (C5) | Low | Improved metabolic stability |

These trends guide analog design for optimizing pharmacokinetics .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) using NIH/WHO guidelines.

- Enantiomeric purity : Chiral HPLC or SFC ensures >98% enantiomeric excess to avoid confounding results from racemic mixtures.

- Metabolite interference : LC-MS/MS profiling identifies active metabolites that may contribute to observed effects .

Q. What strategies are effective for optimizing enantiomeric purity during synthesis?

- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation of ketone intermediates.

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer.

- Diastereomeric crystallization : Pair the free base with chiral acids (e.g., tartaric acid) for selective precipitation .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s analogs?

- Core modifications : Introduce substituents at C4/C5 (e.g., ’s iodo/bromo analogs) to probe steric/electronic effects.

- Scaffold hopping : Replace the indene ring with bicyclic systems (e.g., tetralin) to assess conformational flexibility.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding modes to serotonin/dopamine receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.